Gardenin D

Description

See also: Tangerine peel (part of).

Structure

3D Structure

Properties

IUPAC Name |

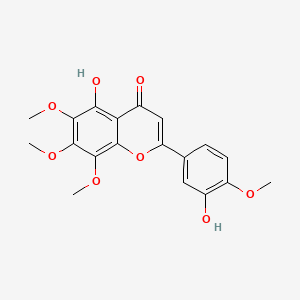

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-12-6-5-9(7-10(12)20)13-8-11(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-8,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMSOZCDDAULPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183463 | |

| Record name | Gardenin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29202-00-4 | |

| Record name | Gardenin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29202-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardenin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029202004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HPZ0E3R1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Gardenin D: An Overview of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin D, a polymethoxyflavone found in Isodon rubescens var. lushiensis, has emerged as a molecule of interest for its potential therapeutic properties. Preclinical studies have indicated that this compound possesses both cytotoxic and antioxidant activities. This technical guide provides a summary of the currently available data on the mechanism of action of this compound, with a focus on its effects on cancer cells and its antioxidant potential. Due to the limited availability of detailed public data, this document summarizes the foundational findings and directs researchers to the primary literature for more in-depth information.

Core Biological Activities

The primary biological activities attributed to this compound are its cytotoxic and antiperoxidant effects. These activities suggest potential applications in oncology and in conditions associated with oxidative stress.

Cytotoxic Activity

A key study by Han et al. (2003) identified this compound as a constituent of Isodon rubescens var. lushiensis and evaluated its cytotoxic effects.[1][2] While the publication's abstract indicates that a panel of compounds including this compound was tested against K562 leukemia cells, the specific quantitative data for this compound's activity (e.g., IC50 value) is not provided in the publicly available abstract. Researchers are encouraged to consult the full-text article for detailed experimental protocols and results.

Antiperoxidant Activity

This compound has been reported to exhibit antiperoxidant properties. A study cited in Dr. Duke's Phytochemical and Ethnobotanical Databases indicates that this compound has an IC50 of 140 µM in an antiperoxidant assay. This finding suggests that this compound can inhibit lipid peroxidation, a key process in cellular damage mediated by oxidative stress.

Summary of Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key finding.

| Biological Activity | Assay/Model | Result (IC50) | Reference |

| Antiperoxidant | Not Specified | 140 µM | Planta Medica, 57: A110, 1991 |

Note: The specific details of the antiperoxidant assay are not available in the cited abstract.

Experimental Protocols

Detailed experimental protocols for the cytotoxic and antiperoxidant activities of this compound are not available in the publicly accessible literature. To replicate or build upon these findings, it is essential to obtain the full-text versions of the following publications:

-

For Cytotoxic Activity: Han QB, Zhao AH, Zhang JX, et al. Cytotoxic constituents of Isodon rubescens var. lushiensis. J Nat Prod. 2003 Oct;66(10):1391-4.[1][2]

-

For Antiperoxidant Activity: The specific article within Planta Medica, 1991, Volume 57, Page A110 that details this finding.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways and molecular mechanisms underlying the cytotoxic and antioxidant effects of this compound have not been elucidated in the available literature. Based on the known mechanisms of other flavonoids with similar structures, potential avenues of investigation could include:

-

Induction of Apoptosis: Many flavonoids exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases.

-

Cell Cycle Arrest: Flavonoids can also inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M). This often involves the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

-

Modulation of Oxidative Stress Pathways: The antioxidant activity of flavonoids can be attributed to their ability to scavenge free radicals directly or to upregulate endogenous antioxidant defense mechanisms. Key signaling pathways involved in the oxidative stress response include the Nrf2-ARE pathway.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound, based on common experimental approaches in pharmacology and cell biology.

Caption: A hypothetical experimental workflow to elucidate the mechanism of action of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound is a bioactive natural product with cytotoxic and antioxidant properties. However, a detailed understanding of its mechanism of action is currently lacking in the public domain. To advance the therapeutic potential of this compound, future research should focus on:

-

Confirming and Quantifying Cytotoxicity: Determining the IC50 values of this compound in a broader panel of cancer cell lines.

-

Elucidating the Mechanism of Cell Death: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death, and identifying the key molecular players involved.

-

Investigating Cell Cycle Effects: Determining if this compound causes cell cycle arrest and at which phase.

-

Characterizing Antioxidant Mechanisms: Exploring the specific pathways through which this compound mitigates oxidative stress.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and other relevant diseases.

A thorough investigation of these areas will be crucial for determining the potential of this compound as a lead compound for drug development. Researchers are strongly encouraged to seek out the primary literature to obtain the detailed experimental data necessary to build upon these initial findings.

References

An In-Depth Technical Guide to Gardenin D: Natural Sources, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin D, a polymethoxyflavone (PMF), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence and Abundance of this compound

This compound is a naturally occurring flavonoid found in a select number of plant species. Its primary sources are the fruits of Gardenia jasminoides Ellis and the gum resin of Gardenia lucida. Additionally, it has been reported in Citrus reticulata (tangerine) peels and in the plant Thymus vulgaris. The concentration of this compound in these natural matrices can vary depending on factors such as the specific plant part, geographical location, and harvesting time.

Table 1: Natural Sources and Reported Quantitative Data for this compound

| Plant Species | Part | Reported Concentration/Yield | Citation(s) |

| Gardenia lucida | Gum Resin | Isolated as one of several polymethoxyflavones; specific yield not detailed in the reviewed literature. | [1] |

| Gardenia jasminoides | Fruit | While a rich source of flavonoids, specific quantitative data for this compound is not readily available in the reviewed literature. | |

| Citrus reticulata | Peel | Reported as a constituent; however, quantitative analysis in the reviewed literature focuses on other flavonoids like hesperidin and nobiletin. | |

| Thymus vulgaris | Aerial Parts | Reported as a constituent; quantitative data in the reviewed literature primarily focuses on essential oil components like thymol. | |

| Isodon rubescens var. lushiensis | Leaves | Isolated from this plant, indicating it as a potential source. | [2] |

Note: The reviewed literature did not provide specific quantitative yields for this compound from its primary sources. The table reflects the identification of this compound in these plants, with a lack of detailed concentration data being a current research gap.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway, and is then elaborated by a series of hydroxylation and O-methylation steps. As a polymethoxyflavone, the final steps in its synthesis are catalyzed by specific O-methyltransferases (OMTs).

The core pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) produces p-Coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway.

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a chalcone intermediate. Chalcone Isomerase (CHI) then converts this chalcone into a flavanone, a key branch point in flavonoid biosynthesis. To form the flavone backbone of this compound, a Flavone Synthase (FNS) is required.

The specific sequence of hydroxylation and methylation that leads to the final structure of this compound (5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone) is not yet fully elucidated. However, it is understood that a series of hydroxylases introduce hydroxyl groups onto the flavone backbone, which are then sequentially methylated by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The substrate specificity of these OMTs is a critical determinant of the final methoxylation pattern.[3][4][5]

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound is not explicitly available in a single reviewed publication. However, based on the established methods for isolating polymethoxyflavones from plant matrices, a representative protocol can be constructed. This typically involves extraction with organic solvents, followed by chromatographic separation.

Representative Protocol for the Extraction and Isolation of this compound

1. Extraction:

-

Plant Material: Air-dried and powdered gum resin of Gardenia lucida or fruits of Gardenia jasminoides.

-

Solvent: Methanol or a mixture of chloroform and methanol.

-

Procedure:

-

Macerate the powdered plant material with the solvent at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the crude extract or the enriched fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound from the column chromatography and concentrate them.

-

Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. An isocratic or gradient elution can be employed.

-

Monitor the elution at a suitable UV wavelength (typically around 254 nm or 340 nm for flavonoids) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Signaling Pathways Modulated by Gardenins

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related "gardenin" compounds, such as Gardenin A and Gardenin B, provides valuable insights into its potential mechanisms of action. These studies suggest that this compound likely exerts its biological effects through the modulation of key signaling cascades involved in inflammation and apoptosis.

Anti-Inflammatory Signaling:

Studies on Gardenin A have demonstrated its ability to activate the NRF2-regulated antioxidant pathway and inhibit the NF-κB-dependent pro-inflammatory pathway.[6][7][8] The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. It is plausible that this compound shares this ability to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Apoptosis Signaling:

Research on Gardenin B has shown that it can induce apoptosis in cancer cells through the activation of both the extrinsic and intrinsic apoptotic pathways.[9][10] This involves the activation of multiple caspases, which are key executioner proteins in programmed cell death. Given the structural similarity, this compound may also possess pro-apoptotic properties by modulating caspase activity.

Other Potential Pathways:

The PI3K/Akt signaling pathway is another critical regulator of cell survival, proliferation, and apoptosis. Many flavonoids are known to modulate this pathway. While direct evidence for this compound is lacking, its reported antiproliferative activities suggest that it might interact with components of the PI3K/Akt pathway.[11][12][13][14][15]

Conclusion

This compound is a promising polymethoxyflavone with significant therapeutic potential. While its natural sources have been identified, further research is required to quantify its abundance in these plants and to develop optimized and standardized protocols for its extraction and purification. Elucidating the specific enzymes and regulatory mechanisms involved in its biosynthesis will be crucial for metabolic engineering approaches to enhance its production. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will be essential for the rational design of novel therapeutics based on this natural product. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 9. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

The Biological Activities of Gardenin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin D, a polymethoxyflavone found in plants such as Gardenia lucida and Isodon rubescens, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiproliferative, antioxidant, and anti-inflammatory properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug development efforts. While research specifically on this compound is still developing, this guide draws upon existing data and knowledge of related flavonoids to present a thorough resource for the scientific community.

Introduction

Flavonoids are a diverse group of plant secondary metabolites recognized for their broad spectrum of biological activities. Among these, polymethoxyflavones (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability. This compound, a member of the PMF subclass, has demonstrated potential as a therapeutic agent. This guide aims to consolidate the current understanding of this compound's biological effects and provide a practical framework for researchers exploring its pharmacological applications.

Antiproliferative Activity

This compound has been shown to exhibit antiproliferative activity against various cancer cell lines. The primary mechanism of this activity is believed to involve the induction of apoptosis and arrest of the cell cycle.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. While a comprehensive screening of this compound against a wide array of cancer cell lines is not extensively documented in publicly available literature, some studies provide key data points.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Lung | Lung Cancer | 12.82 ± 0.67 | [1] |

| Breast | Breast Cancer | Not Specified | [1] |

| Colon | Colon Cancer | Not Specified | [1] |

| Hepatic | Liver Cancer | Not Specified | [1] |

| Leukaemia | Leukaemia | Not Specified | [1] |

| Keratinocytes | Skin (Non-cancerous) | > 94.63 | [1] |

Note: The available data often groups this compound with other polymethoxyflavones, and specific IC50 values for each cell line are not always individually reported. Further targeted studies are required to establish a comprehensive IC50 profile for this compound.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The antiproliferative effects of many flavonoids, including those structurally similar to this compound, are attributed to their ability to induce programmed cell death (apoptosis) and halt the progression of the cell cycle.

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.

References

Gardenin D: A Technical Guide on its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin D, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological mechanisms of this compound. Detailed experimental protocols for assessing its cellular effects are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a flavonoid characterized by a C6-C3-C6 backbone. Its structure is distinguished by the presence of multiple methoxy groups and two hydroxyl groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | [1] |

| Molecular Formula | C₁₉H₁₈O₈ | [1][2][3] |

| CAS Number | 29202-00-4 | [1][2][4] |

| PubChem CID | 3080750 | [1] |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | [1] |

| InChI | InChI=1S/C19H18O8/c1-23-12-6-5-9(7-10(12)20)13-8-11(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-8,20,22H,1-4H3 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 374.34 g/mol | [2][3] |

| Appearance | White to light yellow solid powder | [2] |

| Purity (commercial) | ≥98% | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| XLogP3-AA (Predicted) | 2.9 | [6] |

| Melting Point | Not reported in the searched literature | |

| Boiling Point | Not reported in the searched literature | |

| pKa | Not reported in the searched literature |

Biological Activity and Putative Signaling Pathways

This compound has demonstrated significant antioxidant and antiproliferative activities against a range of cancer cell lines, including lung, breast, colon, hepatic, and leukemia cells.[7] While the precise molecular mechanisms of this compound are still under investigation, the activities of structurally related flavonoids suggest a likely mode of action involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

A probable mechanism is the inhibition of the PI3K/Akt signaling pathway, a critical cascade that is often hyperactivated in cancer.[5][8] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest. The closely related compound, Gardenin B, has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of initiator caspases (caspase-2, -8, -9) and executioner caspases (caspase-3).[9][10] It is plausible that this compound shares a similar mechanism.

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations. Include wells with medium and DMSO alone as a vehicle control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7][14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viable).

Western Blot Analysis of PI3K/Akt Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.

Caption: Workflow for Western blot analysis.

Detailed Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10% or 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for this pathway include:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (pan)

-

Mouse anti-β-actin (as a loading control)[15]

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[1]

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Akt bands to the total Akt bands to determine the relative level of Akt activation. Normalize all values to the loading control (β-actin) to account for any variations in protein loading.

Conclusion

This compound is a promising natural compound with demonstrated antiproliferative properties. This guide provides a foundational understanding of its chemical nature and a framework for investigating its biological effects. The proposed involvement in the PI3K/Akt pathway, based on evidence from related flavonoids, offers a clear direction for future mechanistic studies. The detailed experimental protocols provided herein are intended to standardize methodologies and accelerate the exploration of this compound as a potential therapeutic agent.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. GSRS [precision.fda.gov]

- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Antiproliferative Potential of Gardenin D: A Technical Guide for Cancer Research

An In-depth Examination of a Promising Polymethoxyflavone in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antiproliferative effects of Gardenin D, a polymethoxyflavone found in plants such as Gardenia lucida and Citrus reticulata[1]. While direct and extensive research on this compound's anticancer properties is emerging, this document synthesizes the available data and extrapolates from closely related polymethoxyflavones to provide a comprehensive overview for the scientific community. This guide covers the cytotoxic activity, proposed mechanisms of action involving key signaling pathways, and detailed experimental protocols relevant to the study of this compound and similar compounds.

Quantitative Analysis of Antiproliferative Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from closely related polymethoxyflavones, such as Gardenin B, provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available quantitative data for Gardenin B and a dihydroxy-pentamethoxyflavone (DH-PMF) isolated from Gardenia obtusifolia, which serves as a relevant proxy for understanding the potential efficacy of this compound.

Table 1: IC50 Values of Gardenin B in Human Leukemia Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Assay | Reference |

| Gardenin B | HL-60 (Promyelocytic Leukemia) | 1.6 | MTT Assay | [2] |

| Gardenin B | U-937 (Histiocytic Lymphoma) | 3.0 | MTT Assay | [2] |

Table 2: Antiproliferative Effects of a Dihydroxy-pentamethoxyflavone (DH-PMF) from Gardenia obtusifolia

| Cancer Cell Line | Concentration (µM) | % Inhibition of Cell Proliferation | Assay | Reference |

| KBM-5 (Chronic Myeloid Leukemia) | 10 | ~50% | MTT Assay | [3] |

| KBM-5 (Chronic Myeloid Leukemia) | 20 | ~75% | MTT Assay | [3] |

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Research on polymethoxyflavones suggests that their antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Flavonoids, including those structurally similar to this compound, have been shown to induce cell cycle arrest, primarily at the G1/G0 or G2/M phases.[4] This is often achieved by modulating the expression of key cell cycle regulatory proteins. For instance, a dihydroxy-pentamethoxyflavone from Gardenia has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors p21WAF1/CIP1 and p27KIP1, while reducing the expression of cyclin D1, CDC2, and c-MYC.[3] The upregulation of p21 and p27 leads to the inhibition of CDK-cyclin complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting cell cycle progression.[4]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Polymethoxyflavones have been demonstrated to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence from studies on related compounds suggests that this compound may induce apoptosis by:

-

Activating Caspases: The apoptotic cascade is executed by a family of cysteine proteases known as caspases. Treatment with a Gardenia-derived dihydroxy-pentamethoxyflavone has been shown to activate initiator caspases-8 and -9, as well as the executioner caspase-3.[3]

-

Modulating Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. Flavonoids can alter this balance to favor apoptosis.

-

Disrupting Mitochondrial Membrane Potential: The activation of the intrinsic pathway often involves the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

Core Signaling Pathways Modulated by this compound and Related Flavonoids

The antiproliferative effects of polymethoxyflavones are orchestrated through their interaction with key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its constitutive activation is a common feature in many cancers.[5] A dihydroxy-pentamethoxyflavone from Gardenia has been shown to inhibit the activation of Akt and its downstream target, glycogen synthase kinase 3 beta (GSK3β).[3] By inhibiting this pathway, this compound may suppress the survival signals that protect cancer cells from apoptosis.

Figure 1: Proposed inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of the MAPK pathway is frequently observed in cancer.[7] Flavonoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis.[8]

Figure 2: Potential modulation of MAPK signaling pathways by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation.[9] Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes the expression of genes that inhibit apoptosis and stimulate cell growth.[10] The inhibition of the NF-κB pathway is a key strategy in cancer therapy. Natural compounds, including flavonoids, have been shown to suppress NF-κB activation.[6]

References

- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches [mdpi.com]

- 10. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Capacity of Gardenin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin D, a polymethoxyflavone, has garnered interest for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental methodologies for key antioxidant assays, and an exploration of the potential signaling pathways involved. Due to the limited specific data on this compound, this paper also draws parallels with the closely related and more extensively studied compound, Gardenin A, to provide a broader context for its potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an overabundance of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in plants, are well-known for their antioxidant properties. This compound belongs to a specific subgroup of flavonoids known as polymethoxyflavones (PMFs), which are characterized by the presence of multiple methoxy groups on their core phenylchromone structure. These structural features are believed to contribute to their biological activities.

This document synthesizes the available scientific literature on the in vitro antioxidant capacity of this compound. It aims to provide a detailed technical resource by presenting quantitative data in a clear, comparative format, outlining the experimental protocols used to generate this data, and visualizing the potential molecular pathways through which this compound may exert its antioxidant effects.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of a compound can be quantified using various in vitro assays, each with a distinct mechanism of action. These assays typically measure the ability of the antioxidant to scavenge free radicals or to reduce an oxidant. The most common metric for reporting antioxidant activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.

Currently, specific quantitative data on the in vitro antioxidant capacity of this compound is limited in publicly available literature. One study has reported the following:

| Assay | IC50 Value | Reference |

| Antiperoxidant Activity | 140 µM | --INVALID-LINK--[1] |

It is important to note that the antiperoxidant assay measures the ability of a compound to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. Further research utilizing a broader range of antioxidant assays is necessary to fully characterize the in vitro antioxidant profile of this compound.

Key Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for the most common in vitro antioxidant assays. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[2] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[2][3]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the this compound solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).[4][5]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[2][4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[8]

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][9]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[5]

-

Measurement: Measure the absorbance at 734 nm.[8]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[11] The change in absorbance is proportional to the reducing power of the antioxidant.[10]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[12] The reagent should be prepared fresh and warmed to 37°C before use.

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.

-

Reaction Mixture: Add a small volume of the this compound solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[12]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[13] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.[13]

Protocol:

-

Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to reach confluence.[14]

-

Loading with DCFH-DA: Treat the cells with a solution containing DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.[14]

-

Treatment with Test Compound: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.[13]

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence plate reader.

-

Calculation: The CAA value is calculated by integrating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[13]

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is scarce, studies on the closely related compound, Gardenin A, suggest potential mechanisms that may also be relevant for this compound.

NRF2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative stress or in the presence of certain inducers, NRF2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies on Gardenin A have shown that it can activate the NRF2-regulated antioxidant pathway.[15][16] It is plausible that this compound, due to its structural similarity, may also activate this protective pathway.

AMPK/Nrf2 Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor in cells that can also influence the Nrf2 pathway. Activation of AMPK can lead to the phosphorylation and activation of Nrf2, promoting its nuclear translocation and subsequent antioxidant gene expression. Research on Gardenin A has indicated that it may exert its antioxidant and anti-inflammatory effects by targeting the AMPK/Nrf2 signaling pathway.[17]

Visualizations

To better illustrate the experimental workflows and potential signaling pathways discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Potential activation of the NRF2/ARE signaling pathway by this compound.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound possesses antioxidant properties, as demonstrated by its antiperoxidant activity. The structural similarity of this compound to other well-characterized antioxidant flavonoids, such as Gardenin A, further supports its potential as a potent antioxidant. The detailed experimental protocols provided in this guide are intended to facilitate more extensive research to fully elucidate the in vitro antioxidant profile of this compound.

Future research should focus on:

-

Comprehensive In Vitro Testing: Evaluating the antioxidant capacity of this compound using a wider array of assays, including DPPH, ABTS, FRAP, and ORAC, to establish a comprehensive profile and determine its IC50 values.

-

Cellular Studies: Utilizing cell-based assays, such as the CAA assay, to confirm the antioxidant activity of this compound in a biological context and to investigate its effects on intracellular ROS levels.

-

Mechanism of Action: Investigating the specific molecular signaling pathways, such as the NRF2/ARE and AMPK/Nrf2 pathways, that are modulated by this compound to exert its antioxidant effects.

-

Structure-Activity Relationship Studies: Comparing the antioxidant activity of this compound with that of other related polymethoxyflavones to understand the contribution of specific structural features to its antioxidant potential.

By addressing these research gaps, a more complete understanding of the antioxidant capacity of this compound can be achieved, which will be crucial for evaluating its potential as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases.

References

- 1. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Signaling Pathway of Gardenin D in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative signaling pathway through which Gardenin D, a polymethoxyflavone, induces apoptosis in cancer cells. Drawing on evidence from closely related flavonoids, this document outlines the molecular mechanisms, presents relevant quantitative data, details key experimental protocols, and provides visual representations of the core pathways.

Introduction to this compound

This compound is a natural polymethoxyflavone found in plants such as Gardenia lucida and Citrus reticulata.[1][2] Like other flavonoids, it has demonstrated significant antioxidant and antiproliferative activities against a range of cancer cell lines, including those of the lung, breast, colon, liver, and leukemia.[2] While the precise apoptotic mechanism of this compound is still under detailed investigation, studies on structurally similar compounds, particularly Gardenin B, provide a strong basis for a hypothesized signaling cascade. This guide synthesizes this information to present a comprehensive overview of its potential mode of action.

Quantitative Data on Antiproliferative and Apoptotic Effects

The following tables summarize the quantitative data on the effects of this compound and related compounds on cancer cell lines. This data is crucial for understanding the potency and efficacy of these molecules.

Table 1: IC50 Values of this compound and Related Flavonoids in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| This compound | Various | Lung, Breast, Colon, Hepatic, Leukemia | 12.82 - 94.63 µg/mL | [2] |

| Gardenin B | HL-60 | Human Promyelocytic Leukemia | 1.6 µM | [3][4] |

| Gardenin B | U-937 | Human Histiocytic Lymphoma | 3.0 µM | [3][4] |

Table 2: Effects of a Dihydroxy-pentamethoxyflavone (DH-PMF) on Cell Cycle Distribution and Apoptosis

| Treatment | Parameter | Effect | Citation |

| DH-PMF | Cell Cycle | Induces G2/M and subG1 arrest | [5] |

| DH-PMF | Protein Expression | Increases p21WAF1/CIP1 and p27KIP1 | [5] |

| DH-PMF | Protein Expression | Reduces Cyclin D1, CDC2, and c-MYC | [5] |

| DH-PMF | Apoptosis | Induces apoptosis via Annexin V staining and TUNEL assay | [5] |

Core Signaling Pathways in this compound-Induced Apoptosis

The apoptotic activity of this compound is likely a multi-faceted process involving cell cycle arrest, modulation of major survival pathways, and the activation of both intrinsic and extrinsic apoptotic cascades.

Cell Cycle Arrest at G1/G0 Phase

A common mechanism for flavonoids is the induction of cell cycle arrest, which prevents cancer cell proliferation.[4] It is hypothesized that this compound, like the related compound Gartanin, induces cell cycle arrest in the G1 phase.[6] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the subsequent downregulation of G1-phase cyclins like Cyclin D1.[5][7] The inhibition of Cyclin D1 prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby halting the cell's progression into the S phase.[8]

Modulation of Pro-Survival Signaling Pathways

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[9] In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. It is proposed that this compound inhibits the PI3K/Akt pathway. Evidence from a related dihydroxy-pentamethoxyflavone (DH-PMF) shows inhibition of Akt and its downstream target, glycogen synthase kinase 3 beta (GSK3β).[5] The inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins like Bad, thereby promoting apoptosis.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes.[10] While some related flavonoids like Gardenin A can activate the MAPK/ERK pathway in the context of neuronal differentiation, in cancer, the inhibition of certain MAPK pathways can suppress migration and proliferation.[6][11] The precise role of this compound in modulating MAPK signaling in apoptosis requires further investigation, but it represents a potential target.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Evidence from Gardenin B strongly suggests that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]

Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid).[12][13] this compound likely disrupts the balance between these proteins, leading to an increase in the Bax/Bcl-2 ratio. This promotes the permeabilization of the outer mitochondrial membrane (MOMP).[14][15] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[16][17] In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, forms the apoptosome.[17] The apoptosome then recruits and activates the initiator caspase-9.[5][15]

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[18] This leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[5] Activated caspase-8 can then directly activate the executioner caspases or cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[15]

Execution Phase: Both caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) converge to activate the executioner caspase-3.[3][5] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3][4]

Caption: Putative signaling pathway of this compound-induced apoptosis.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for the essential experiments used to elucidate the apoptotic pathway of compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantification of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caption: Workflow for apoptosis quantification using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Harvest cells and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increased sub-G1 peak is indicative of apoptotic DNA fragmentation.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound is a promising natural compound with significant antiproliferative potential. The proposed mechanism of action involves the induction of G1 phase cell cycle arrest, inhibition of pro-survival pathways like PI3K/Akt, and the activation of both intrinsic and extrinsic apoptotic pathways, culminating in the activation of caspase-3. While further research is needed to fully elucidate the specific molecular interactions of this compound, the framework presented in this guide, based on robust evidence from related compounds, provides a solid foundation for future investigation and drug development efforts. The detailed protocols provided herein offer a standardized approach to systematically evaluate the apoptotic and antiproliferative effects of this compound and other novel therapeutic candidates.

References

- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Guardians of cell death: the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. glpbio.com [glpbio.com]

The Anti-inflammatory Properties of Gardenin D: A Technical Guide for Researchers

Disclaimer: Scientific research on the specific anti-inflammatory properties of Gardenin D is currently limited. This guide provides a comprehensive overview of the potential mechanisms and experimental methodologies for investigating its anti-inflammatory effects, drawing parallels from the closely related and more extensively studied compound, Gardenin A. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

This compound, a polymethoxyflavone found in plants such as Citrus reticulata and Thymus vulgaris, belongs to a class of flavonoids known for their diverse biological activities.[1] While its antioxidant and antiproliferative properties have been noted, its potential as an anti-inflammatory agent remains an area of burgeoning interest. This technical guide synthesizes the current understanding and provides a framework for future research into the anti-inflammatory mechanisms of this compound. Given the limited direct research on this compound, this document leverages findings from the structurally similar compound, Gardenin A, to propose potential signaling pathways and experimental designs.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on studies of related compounds like Gardenin A, the putative mechanisms of this compound may involve the inhibition of pro-inflammatory mediators and the activation of antioxidant pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on Gardenin A have demonstrated its ability to inhibit the NF-κB-dependent pro-inflammatory pathway.[2][3] It is plausible that this compound exerts similar effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Key MAPK cascades involved in inflammation include ERK, JNK, and p38. While direct evidence for this compound is lacking, other flavonoids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. While no direct studies link this compound to NLRP3 inflammasome inhibition, other flavonoids have been shown to interfere with its activation, presenting a plausible avenue for this compound's anti-inflammatory action.

Quantitative Data on Anti-inflammatory Activity

As direct quantitative data for this compound is scarce, this section presents data from related polymethoxyflavones to provide a comparative context for its potential potency.

| Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference |

| Gardenin B | Nitric Oxide Production | - | 10.59 ± 0.4 µg/mL | [4] |

| 5-Desmethylnobiletin | Nitric Oxide Production | - | 11.01 ± 0.7 µg/mL | [4] |

| Gardenin E | Nitric Oxide Production | - | 34.53 ± 2.7 µg/mL | [4] |

| Gardenin A | TNF-α Gene Expression | SH-SY5Y cells | Downregulation observed | [5] |

| Gardenin A | MCP-1 Gene Expression | SH-SY5Y cells | Downregulation observed | [5] |

| Gardenin A | IL-6 Gene Expression | A53TSyn mice cortex | Attenuated increase | [2] |

| Gardenin A | TNF-α Gene Expression | A53TSyn mice cortex | Attenuated increase | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro assays.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages or other relevant cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.

-

Assay: Use a commercial cell viability assay kit (e.g., MTT, MTS, or PrestoBlue) according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Protocol:

-

Cell Stimulation: Seed cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokines using commercial kits, following the manufacturer's protocol.

-

Analysis: Generate a standard curve and determine the concentration of cytokines in the samples. Calculate the percentage of inhibition by this compound compared to the LPS-only treated group.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling proteins (e.g., p-p65, p-IκBα, p-p38).

Protocol:

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p65, anti-β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is still emerging, the available data on related polymethoxyflavones, particularly Gardenin A, strongly suggest its potential as a modulator of key inflammatory pathways such as NF-κB and MAPK. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the anti-inflammatory mechanisms of this compound.

Future research should focus on:

-